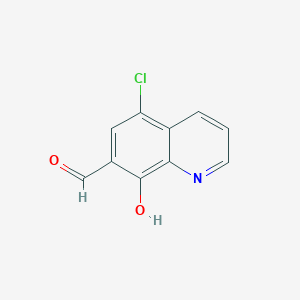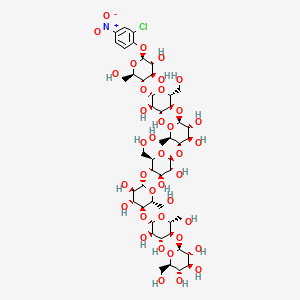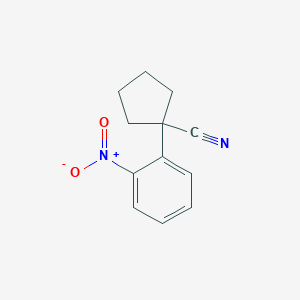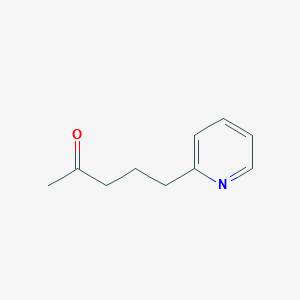
5-Chloro-8-hydroxyquinoline-7-carbaldehyde
Overview
Description
5-Chloro-8-hydroxyquinoline-7-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . It is known for its significant role in various scientific research fields due to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 5-Chloro-8-hydroxyquinoline-7-carbaldehyde typically involves the chlorination of 8-hydroxyquinoline followed by formylation. One common method includes the use of 5-chloro-8-quinolinol as a starting material, which is then subjected to formylation reactions under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-Chloro-8-hydroxyquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroxyquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the chloro and hydroxy positions, leading to the formation of various substituted quinoline compounds
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-8-hydroxyquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-8-hydroxyquinoline-7-carbaldehyde involves its ability to chelate metal ions, which is crucial for its biological activities. It acts as an inhibitor of matrix metalloproteinases by binding to the active sites of these enzymes, thereby preventing their catalytic activity . This chelation mechanism is also responsible for its antimicrobial and anticancer effects, as it disrupts essential metal-dependent processes in target cells .
Comparison with Similar Compounds
5-Chloro-8-hydroxyquinoline-7-carbaldehyde is unique compared to other similar compounds due to its specific substitution pattern on the quinoline ring. Similar compounds include:
8-Hydroxyquinoline: Lacks the chloro and formyl groups, resulting in different chemical and biological properties.
5-Chloro-8-hydroxyquinoline: Similar but lacks the formyl group, affecting its reactivity and applications.
7-Formyl-8-hydroxyquinoline: Similar but lacks the chloro group, leading to different biological activities .
Properties
IUPAC Name |
5-chloro-8-hydroxyquinoline-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-6(5-13)10(14)9-7(8)2-1-3-12-9/h1-5,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMCPJRWVHXHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30756785 | |
| Record name | 5-Chloro-8-hydroxyquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30756785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90876-69-0 | |
| Record name | 5-Chloro-8-hydroxyquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30756785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3R,4S,5R)-2-(4,6-diamino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3301300.png)
![9H-Carbazole, 9,9'-[[1,1'-biphenyl]-4,4'-diyl]bis[3-ethenyl-](/img/structure/B3301307.png)


![2-[4-(2-Bromoethoxy)phenyl]acetonitrile](/img/structure/B3301327.png)



![5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3301364.png)

![3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3301385.png)
